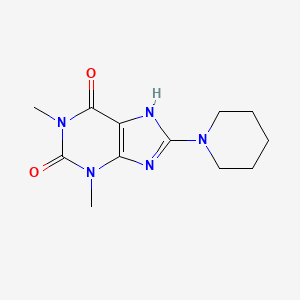![molecular formula C17H13FN2O2 B6518071 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-68-4](/img/structure/B6518071.png)
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)methyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione (FPD) is a novel compound synthesized by the reaction of 1-phenyl-4-methyl-1,2,3,4-tetrahydropyrazine-2,3-dione (PMT) with 4-fluorophenyl bromide. FPD is a highly potent compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Mechanism of Action
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione inhibits the activity of COX-2, which is responsible for the production of prostaglandins, and LOX and FLAP, which are responsible for the production of leukotrienes. Inhibition of these enzymes reduces the production of pro-inflammatory mediators, resulting in decreased inflammation.
Biochemical and Physiological Effects
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to reduce inflammation by inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators. In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to reduce oxidative stress by scavenging free radicals and inhibiting the activity of enzymes involved in the production of reactive oxygen species. Finally, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Advantages and Limitations for Lab Experiments
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages as a research tool. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a highly potent inhibitor of enzymes involved in the production of pro-inflammatory mediators, making it a useful tool for studying inflammation. In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has anti-oxidant and anti-cancer properties, making it a useful tool for studying oxidative stress and cancer. However, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several limitations as a research tool. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a highly potent inhibitor of enzymes, which can lead to off-target effects that can interfere with the results of experiments. In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is not water soluble, making it difficult to use in aqueous solutions.
Future Directions
The potential applications of 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in scientific research are vast and there are many potential future directions. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione could be used to study the effects of inflammation on various diseases, such as cardiovascular disease, diabetes, and cancer. In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione could be used to study the effects of oxidative stress on various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione could be used to develop novel drugs for the treatment of inflammation, oxidative stress, and cancer.
Synthesis Methods
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is synthesized by the reaction of PMT with 4-fluorophenyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The reaction is complete within a few hours and yields 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in high yields.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to be a highly potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase-activating protein (FLAP). In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-6-13(7-9-14)12-19-10-11-20(17(22)16(19)21)15-4-2-1-3-5-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJXENVCJPSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)
![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)

![1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518056.png)
![1-[(4-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518068.png)
![2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6518072.png)
![1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518075.png)
